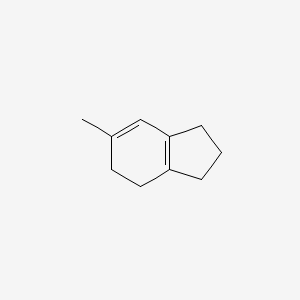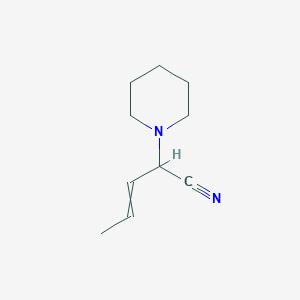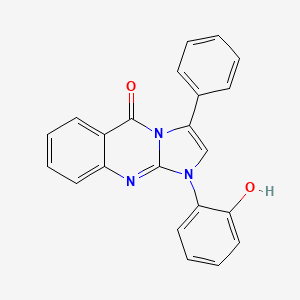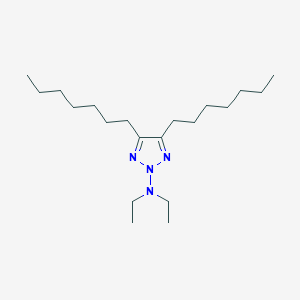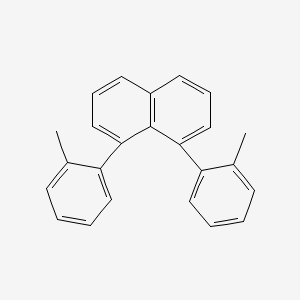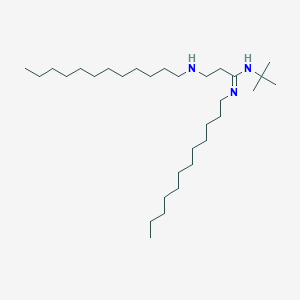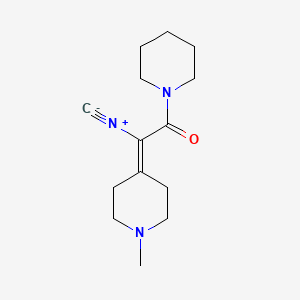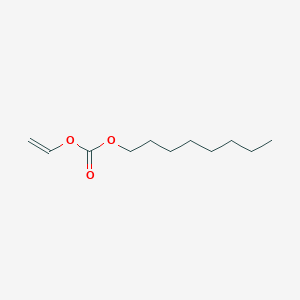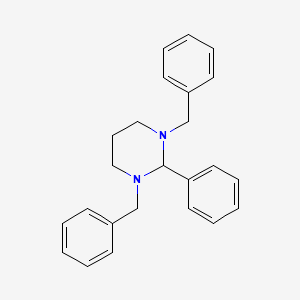
1,3-Dibenzyl-2-phenylhexahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl-2-phenylhexahydropyrimidine is an organic compound with a complex structure that includes a hexahydropyrimidine ring substituted with dibenzyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-phenylhexahydropyrimidine typically involves the condensation of benzylamine with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the hexahydropyrimidine ring. The reaction conditions often include:
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
1,3-Dibenzyl-2-phenylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of dibenzylamine or phenylhexahydropyrimidine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
1,3-Dibenzyl-2-phenylhexahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,3-Dibenzyl-2-phenylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Dibenzyl-2-phenylimidazolidine: Similar structure but with an imidazolidine ring instead of a hexahydropyrimidine ring.
1,3-Diphenyl-2-benzylhexahydropyrimidine: Similar structure but with different substitution patterns.
Uniqueness
1,3-Dibenzyl-2-phenylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of both dibenzyl and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
102950-52-7 |
|---|---|
分子式 |
C24H26N2 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
1,3-dibenzyl-2-phenyl-1,3-diazinane |
InChI |
InChI=1S/C24H26N2/c1-4-11-21(12-5-1)19-25-17-10-18-26(20-22-13-6-2-7-14-22)24(25)23-15-8-3-9-16-23/h1-9,11-16,24H,10,17-20H2 |
InChI 键 |
AYFJNMWCQAJEON-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
